3-Chloro-N-(3-methylphenyl)benzene-1-sulfonamide (CAS 16936-92-8): A Privileged Scaffold in Medicinal Chemistry and High-Throughput Screening
3-Chloro-N-(3-methylphenyl)benzene-1-sulfonamide (CAS 16936-92-8): A Privileged Scaffold in Medicinal Chemistry and High-Throughput Screening
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter specific chemical scaffolds that consistently emerge as high-value hits. 3-Chloro-N-(3-methylphenyl)benzene-1-sulfonamide (CAS 16936-92-8), often cataloged in screening libraries under identifiers like F3394-0263[1], is a prime example of such a privileged structure. Belonging to the N-phenylbenzenesulfonamide class, this compound serves as a critical building block and screening hit. Its structural geometry provides an optimal balance of lipophilicity, hydrogen-bonding capacity, and conformational rigidity, making it a highly effective starting point for developing inhibitors against inflammatory enzymes, kinases, and transcription factor pathways.
This technical guide deconstructs the physicochemical profile, synthetic causality, and biological integration protocols for this specific sulfonamide, providing a self-validating framework for researchers utilizing it in medicinal chemistry campaigns.
Physicochemical Profiling & Structural Analysis
The utility of CAS 16936-92-8 in drug discovery is not accidental; it is dictated by its precise physicochemical parameters. The molecule consists of a central sulfonamide hinge connecting a 3-chlorophenyl ring and a 3-methylphenyl (m-tolyl) ring.
Mechanistic Rationale for the Structure:
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The Sulfonamide Hinge (-SO₂NH-): Acts as a robust transition-state bioisostere. The two oxygen atoms serve as strong hydrogen-bond acceptors, while the nitrogen provides a directional hydrogen-bond donor, crucial for anchoring into the catalytic pockets of target enzymes[2].
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Meta-Substitutions (3-Chloro and 3-Methyl): The meta-chloro group on the benzenesulfonyl ring enhances lipophilicity and introduces a potential halogen-bonding site. The meta-methyl group on the aniline ring restricts the dihedral angle of the N-phenyl bond, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to hydrophobic enzyme pockets[3].
Table 1: Physicochemical Properties of CAS 16936-92-8
| Property | Value | Mechanistic Significance in Drug Discovery |
| Molecular Weight | 281.76 g/mol | Highly optimal for oral bioavailability; leaves ample "molecular weight budget" for lead optimization. |
| Molecular Formula | C₁₃H₁₂ClNO₂S | Defines the core N-aryl sulfonamide scaffold. |
| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Excellent passive membrane permeability; readily crosses cell membranes for intracellular target engagement. |
| Hydrogen Bond Donors | 1 (N-H) | Essential for interacting with backbone carbonyls or catalytic residues in target active sites. |
| Hydrogen Bond Acceptors | 2 (S=O) | Facilitates dipole-dipole interactions within hydrophobic binding pockets. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adapt to induced-fit pockets without excessive entropy loss. |
Synthesis Methodology & Mechanistic Causality
The synthesis of 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide relies on a nucleophilic addition-elimination mechanism[4]. While the reaction appears straightforward, achieving high purity for high-throughput screening (HTS) requires strict control over the reaction microenvironment.
Step-by-Step Self-Validating Protocol
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of m-toluidine (3-methylaniline) in anhydrous dichloromethane (DCM).
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Catalysis & Base Addition: Add 2.0 equivalents of anhydrous pyridine.
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Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation of m-toluidine, which would destroy its nucleophilicity). More importantly, it acts as a nucleophilic catalyst by attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, significantly lowering the activation energy for the subsequent amine attack[5].
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Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 1.1 equivalents of 3-chlorobenzenesulfonyl chloride dissolved in DCM.
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Causality: The dropwise addition at 0 °C controls the exotherm and suppresses the formation of unwanted bis-sulfonamides (where the nitrogen attacks a second sulfonyl chloride molecule).
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Reaction Monitoring (Self-Validation Check): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.
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Validation: If the primary amine spot (ninhydrin active) persists, add an additional 0.1 eq of sulfonyl chloride and stir for 1 hour. The reaction is complete only when the amine is fully consumed.
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Workup: Quench the reaction with 1M aqueous HCl.
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Causality: The acidic wash selectively protonates excess pyridine and any trace unreacted m-toluidine, pulling them into the aqueous layer and leaving the highly pure sulfonamide product in the organic layer.
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Purification: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.
Fig 1. Step-by-step synthetic workflow for 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide.
Biological Relevance & Target Engagement
In medicinal chemistry, the N-phenylbenzenesulfonamide architecture is renowned for its ability to modulate lipid mediator biosynthesis in inflammation[6]. Specifically, derivatives sharing this exact core scaffold have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) [6].
By inhibiting these two distinct nodes, the sulfonamide scaffold effectively shuts down the production of both leukotrienes (LTs) and prostaglandin E2 (PGE2), offering a superior anti-inflammatory profile compared to traditional NSAIDs (which only target COX enzymes and often shunt arachidonic acid toward the leukotriene pathway)[6]. The 3-chloro and 3-methyl substituents on CAS 16936-92-8 are perfectly positioned to occupy the hydrophobic sub-pockets of these enzymes, while the sulfonamide core coordinates with the active site metal ions or key arginine residues.
Fig 2. Dual inhibition of 5-LOX and mPGES-1 pathways by the N-aryl sulfonamide scaffold.
High-Throughput Screening (HTS) Integration Protocol
To successfully deploy CAS 16936-92-8 in an HTS campaign, scientists must prevent false positives caused by aggregation or precipitation. The following protocol ensures robust assay integration:
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Stock Preparation: Dissolve the lyophilized compound in 100% molecular-biology grade DMSO to a master stock concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.
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Kinetic Solubility Profiling (Self-Validation Check): Before running the biological assay, perform a nephelometry-based solubility check. Spike the compound into the specific aqueous assay buffer (e.g., PBS, pH 7.4) at a final concentration of 100 µM.
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Causality: Highly lipophilic sulfonamides can form colloidal aggregates in aqueous media, leading to false-positive light scattering in optical assays or non-specific enzyme inhibition (PAINS behavior). If light scattering is detected, lower the top screening concentration to 10 µM or add 0.01% CHAPS detergent to the buffer.
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Acoustic Dispensing: Utilize an Echo Acoustic Dispenser to transfer nanoliter volumes of the DMSO stock directly into dry 384-well or 1536-well assay plates.
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Causality: Acoustic dispensing eliminates plastic tip carryover and minimizes the time the compound spends in intermediate aqueous dilutions, preserving its integrity prior to the addition of the biological target.
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References
- Source: PubMed Central (PMC)
- Source: European Journal of Medicinal Chemistry (via ResearchGate)
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL
- Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL
Sources
- 1. 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide | C13H12ClNO2S | CID 2241239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
